Glutaryl-Phe-AMC (also known as Glutaryl-Phenylalanine-7-amido-4-methylcoumarin) is a synthetic peptide substrate primarily utilized in biochemical and enzymatic research. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] It serves as a tool to study the activity and specificity of cysteine proteases, particularly those belonging to the papain family. [, , , , , , , , , , , , , , , , , , ]
Glutaryl-phenylalanine 7-amido-4-methylcoumarin is a synthetic peptide compound utilized primarily as a fluorogenic substrate in biochemical assays. This compound is particularly valuable in measuring protease activity due to its ability to emit fluorescence upon cleavage by specific enzymes, such as chymotrypsin. The compound's structure allows it to interact efficiently with proteases, making it an essential tool in various scientific research applications, particularly in enzyme kinetics and drug discovery.
Glutaryl-phenylalanine 7-amido-4-methylcoumarin is classified as a fluorogenic substrate. It is synthesized through solid-phase peptide synthesis techniques, which involve the stepwise assembly of amino acids on a solid support. The resulting compound is sensitive to enzymatic cleavage, allowing for the quantification of protease activity based on the fluorescence emitted from the released 7-amido-4-methylcoumarin.
The synthesis of glutaryl-phenylalanine 7-amido-4-methylcoumarin typically involves the following steps:
In industrial settings, automated peptide synthesizers are often employed to enhance efficiency and reproducibility during synthesis.
The molecular structure of glutaryl-phenylalanine 7-amido-4-methylcoumarin consists of a phenylalanine residue linked to a glutaryl group and an amido-4-methylcoumarin moiety. This structure is critical for its function as a fluorogenic substrate.
Glutaryl-phenylalanine 7-amido-4-methylcoumarin primarily undergoes enzymatic hydrolysis when exposed to proteases. The cleavage of the amide bond results in the release of the fluorescent molecule, which can be detected and quantified.
The major product formed from this enzymatic reaction is 7-amido-4-methylcoumarin, which exhibits strong fluorescence properties detectable at excitation wavelengths around 380 nm and emission wavelengths around 460 nm.
The mechanism of action involves chymotrypsin recognizing and cleaving the peptide bond adjacent to phenylalanine within glutaryl-phenylalanine 7-amido-4-methylcoumarin. This cleavage releases the fluorescent molecule, allowing researchers to quantify protease activity based on fluorescence intensity changes.
Glutaryl-phenylalanine 7-amido-4-methylcoumarin has several scientific applications:
Glutaryl-Phe-AMC (N-Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin; CAS 58632-47-6) is a highly specialized fluorogenic substrate extensively employed for detecting and quantifying protease activity, particularly for chymotrypsin-like enzymes. The compound's molecular design features a glutaryl group conjugated to phenylalanine, linked to the fluorophore 7-amino-4-methylcoumarin (AMC). This configuration remains non-fluorescent until proteolytic cleavage occurs between the phenylalanine and AMC moieties. Upon enzymatic hydrolysis, the released AMC emits intense blue fluorescence (excitation 380 nm, emission 460 nm), enabling real-time quantification of enzymatic activity with high sensitivity [3] [7].
The substrate's specificity derives from its molecular architecture: The glutaryl group mimics natural peptide substrates, while the phenylalanine residue provides optimal recognition for chymotrypsin and related serine proteases that prefer bulky hydrophobic amino acids at the P1 position. This specificity profile makes Glutaryl-Phe-AMC particularly valuable for studying metalloproteinases with similar cleavage preferences. When incorporated into assay systems, researchers can achieve detection limits in the nanomolar range for enzyme concentrations, significantly enhancing measurement precision compared to colorimetric substrates. The kinetic parameters (Km and kcat) derived using this substrate provide crucial insights into enzyme-substrate interactions and catalytic efficiency under various physiological conditions [3] [5].
Table 1: Key Fluorogenic Substrates for Protease Research
Substrate | CAS Number | Target Enzyme | Cleavage Product (Fluorophore) | Detection Sensitivity |
---|---|---|---|---|
Glutaryl-Phe-AMC | 58632-47-6 | Chymotrypsin | 7-Amino-4-methylcoumarin (AMC) | ≤10 nM enzyme concentration |
Glutaryl-Gly-Gly-Phe-AMC | 70996-06-4 | Chymotrypsin/Elastase | AMC | Comparable to Glutaryl-Phe-AMC |
Succinyl-Ala-Ala-Pro-Phe-AMC | 70957-06-9 | Chymotrypsin | AMC | Slightly higher Km values |
Z-Phe-Arg-AMC | 74844-91-0 | Cathepsins | AMC | Broader specificity range |
Glutaryl-Phe-AMC serves as a critical tool for investigating neprilysin (NEP), a zinc-dependent metalloendopeptidase central to cardiovascular and pulmonary pathophysiology. NEP regulates bioactive peptides including atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and angiotensin II, positioning it as a significant therapeutic target in heart failure management. The enzymatic mechanism involves NEP's preferential cleavage of peptides at the amino side of hydrophobic residues, precisely matching Glutaryl-Phe-AMC's structural design. When NEP hydrolyzes the amide bond between phenylalanine and AMC, the liberated fluorophore enables continuous kinetic monitoring of enzyme activity without secondary detection systems [2] [4].
Translational research utilizing Glutaryl-Phe-AMC has revealed critical insights into NEP regulation under pathological conditions. In a porcine heart failure model with reduced ejection fraction (HFrEF), tissue NEP activity measurements demonstrated substantial downregulation in failing hearts compared to healthy controls. Intriguingly, the kidneys exhibited 20-100 times higher NEP content and activity than any other organ, suggesting their predominant role in systemic NEP regulation. Importantly, plasma NEP activity showed no correlation with tissue NEP activity, challenging the utility of circulating NEP as a reliable biomarker in heart failure. These findings, enabled by precise substrate-based activity assays, fundamentally reshape our understanding of NEP biology and inform therapeutic strategies targeting this enzyme [2].
Recent COVID-19 research employing Glutaryl-Phe-AMC-based assays demonstrated significantly elevated plasma NEP activity in patients with SARS (1.65-fold increase vs. non-SARS COVID+ patients; p=0.032) compared to those with traditional ARDS. This process-specific biomarker signature suggests distinct pathophysiological mechanisms between COVID-related respiratory failure and other causes of ARDS. The fluorogenic substrate's sensitivity enabled detection of these clinically significant differences, highlighting its value in differentiating respiratory failure endotypes and potentially guiding targeted interventions [4].
Table 2: NEP Activity Quantification Using Glutaryl-Phe-AMC in Disease Models
Disease Model | Tissue/Biofluid | Key Finding | Fold-Change vs Control | Clinical Significance |
---|---|---|---|---|
HFrEF (Porcine model) | Kidney tissue | Highest NEP expression and activity | 20-100x higher | Kidneys regulate systemic NEP activity |
HFrEF (Porcine model) | Cardiac tissue | Downregulated NEP expression and activity | ~50% reduction | Tissue-specific NEP dysregulation in HF |
Stable human HFrEF | Plasma | No correlation with tissue NEP activity | Not applicable | Plasma NEP unreliable as biomarker |
COVID-19 SARS | Plasma | Significantly elevated NEP activity | 1.65x vs non-SARS COVID+ | Distinct biomarker profile in SARS |
Non-COVID ARDS | Plasma | Lower NEP activity vs COVID SARS | 0.58x vs COVID SARS | Differentiates ARDS etiologies |
The integration of Glutaryl-Phe-AMC into robotic screening platforms has revolutionized enzyme characterization pipelines, enabling unprecedented throughput in protease discovery and engineering. The substrate's stability across temperature ranges and consistent kinetic behavior make it ideal for automated workflows assessing enzyme thermostability, pH optima, and catalytic efficiency under diverse conditions. Recent technological advances have leveraged these properties to establish low-cost, robot-assisted pipelines capable of processing hundreds of enzyme variants weekly [6].
A breakthrough implementation involves coupling Glutaryl-Phe-AMC with the Opentrons OT-2 liquid-handling robot to enable parallel purification and characterization of 96 enzymes simultaneously. This system employs small-scale expression in E. coli (2 mL cultures in 24-deep-well plates) followed by automated affinity purification using nickel-charged magnetic beads. The fluorogenic substrate enables immediate activity assessment directly in plate format, with fluorescence readings normalized to protein concentration. This integrated approach reduces material costs by >90% compared to conventional liter-scale purification while maintaining sufficient yield (up to 400 µg per sample) for comprehensive characterization [6].
In enzyme engineering applications, Glutaryl-Phe-AMC has enabled standardized benchmarking of enzyme variants. A proof-of-concept study analyzing 23 poly(ethylene terephthalate) (PET) hydrolases demonstrated excellent reproducibility in replicate experiments, establishing reliable comparisons of thermostability (Tm values) and catalytic efficiency (kcat/Km) across enzyme classes. The substrate's sensitivity detected subtle activity differences between enzyme variants subjected to directed evolution, guiding the selection of superior biocatalysts. Furthermore, the compatibility of Glutaryl-Phe-AMC with temperature-gradient assays enables efficient determination of temperature optima and melting profiles, crucial parameters for industrial enzyme applications requiring thermostability [6].
Table 3: High-Throughput Screening Workflow Using Glutaryl-Phe-AMC
Workflow Stage | Automation Process | Throughput Enhancement | Key Parameters Measured |
---|---|---|---|
Gene cloning & expression | Cherry-picking transformation; autoinduction cultures | 96 variants processed simultaneously | Expression level; solubility |
Protein purification | Magnetic bead-based Ni-affinity (robot-assisted) | 5x faster than column chromatography | Yield; purity (SDS-PAGE) |
Activity quantification | Glutaryl-Phe-AMC cleavage kinetics (plate reader) | 100+ enzymes characterized daily | Km, kcat, specific activity |
Thermostability assessment | Temperature-gradient fluorescence assays | Parallel profiling of 24 temperatures | Tm; residual activity after heat exposure |
pH profiling | Automated buffer dispensing and incubation | 8 pH conditions per enzyme variant | pH optimum; pH stability profile |
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